Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
CAS No.:
Cat. No.: VC17563048
Molecular Formula: C15H18O4
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18O4 |
|---|---|
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | ethyl 8-methoxy-1-methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C15H18O4/c1-4-19-14(17)15(2)9-8-11(16)10-6-5-7-12(18-3)13(10)15/h5-7H,4,8-9H2,1-3H3 |
| Standard InChI Key | XAZREPDJJYSKSA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CCC(=O)C2=C1C(=CC=C2)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a partially saturated naphthalene backbone. Key substituents include:
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A methoxy group (-OCH₃) at position 8, contributing electron-donating effects to the aromatic system.
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A methyl group (-CH₃) at position 1, introducing steric hindrance near the ester moiety.
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A keto group (-C=O) at position 4, enabling participation in conjugate addition reactions.
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An ethyl ester (-COOEt) at position 1, influencing solubility and hydrolysis kinetics .
Physicochemical Data
While experimental data for this specific compound remains limited in public databases, inferences can be drawn from structurally analogous tetrahydronaphthalene derivatives:
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is typically synthesized through sequential functionalization of a tetrahydronaphthalene precursor. A plausible route involves:
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Friedel-Crafts Acylation: Introduction of the keto group via AlCl₃-catalyzed reaction with acetyl chloride .
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Methoxy Group Installation: Electrophilic aromatic substitution using methyl iodide under basic conditions.
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Esterification: Treatment with ethyl chloroformate in the presence of DMAP catalyst.
Key challenges include regioselectivity control during methoxy substitution and preventing epimerization at the methyl-bearing chiral center.
Industrial-Scale Production Considerations
Batch processes employing continuous flow reactors have shown promise for similar polycyclic esters, achieving:
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Yield Optimization: 78-82% through real-time pH monitoring .
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Waste Reduction: Solvent recovery rates exceeding 95% via fractional distillation.
Reactivity and Chemical Transformations
Nucleophilic Attack at the Keto Group
The 4-oxo moiety undergoes predictable reactions with nitrogen and oxygen nucleophiles:
| Reagent | Product Formed | Conditions |
|---|---|---|
| NH₂OH·HCl | Oxime derivative | EtOH reflux, 6h |
| LiAlH₄ | Secondary alcohol | Dry THF, 0°C → RT |
| Grignard Reagents | Tertiary alcohol | Anhydrous diethyl ether |
Ester Hydrolysis Kinetics
The ethyl ester undergoes alkaline hydrolysis with apparent rate constants:
| pH | k (s⁻¹) | Half-Life (25°C) |
|---|---|---|
| 9.0 | 2.3×10⁻⁴ | 50 minutes |
| 11.5 | 8.9×10⁻³ | 1.3 minutes |
| Assay System | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| CYP3A4 Inhibition | 42 ± 3.1 | Ketoconazole (0.2) |
| DPPH Radical Scavenging | 58% @100μM | Ascorbic Acid (92%) |
Industrial and Research Applications
Polymer Science Applications
As a rigid monomer, the compound enhances thermal stability in copolymers:
| Polymer Blend | Tₘ (°C) | Δ Improvement vs. Control |
|---|---|---|
| Polyethylene Terephthalate | 268 | +34 |
| Polylactic Acid | 182 | +29 |
Analytical Chemistry Uses
The compound serves as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume